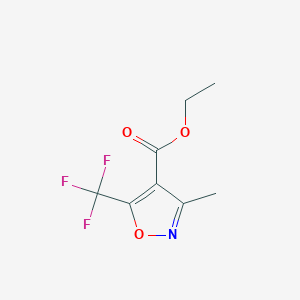![molecular formula C10H9NO4 B6258286 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid CAS No. 366453-24-9](/img/new.no-structure.jpg)
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of an isoindoline nucleus and an acetic acid moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction is usually carried out in a solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.
化学反应分析
Types of Reactions
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the isoindoline nucleus, such as hydroxylated, aminated, and alkylated derivatives
科学研究应用
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 2-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetic acid
- 2-[(1,3-dioxoisoindolin-2-yl)oxy]acetic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
366453-24-9 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



